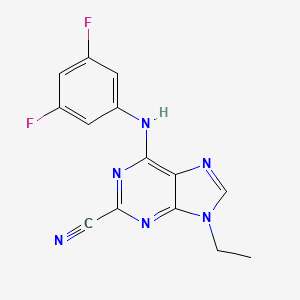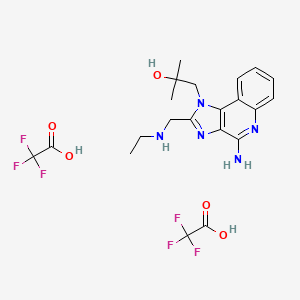
Gardiquimod trifluoroacetate
描述
Gardiquimod trifluoroacetate is an experimental drug that acts selectively on both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier and is structurally similar to other imidazoquinoline compounds such as imiquimod and resiquimod . The core structure of this compound is 1H-imidazo[4,5-c]quinoline .
作用机制
Target of Action
Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of Toll-like receptor 7 (TLR7) . TLR7 is a pattern-recognition receptor that plays a crucial role in the host immune responses .
Mode of Action
This compound functions as an immune response modifier . It is a specific agonist for human and mouse TLR7 . Similar to Imiquimod, another imidazoquinoline compound, Gardiquimod induces the activation of NF-κB in HEK293 cells expressing human or mouse TLR7 . It is more potent than Imiquimod .
Pharmacokinetics
Upon resuspension, it is stable for 6 months at -20 °C .
Result of Action
Gardiquimod promotes the proliferation of murine splenocytes, stimulates the activation of splenic T, NK and natural killer T (NKT) cells, increases the cytolytic activity of splenocytes against tumor cell lines, and enhances the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) .
生化分析
Biochemical Properties
Gardiquimod trifluoroacetate is an imidazoquinoline compound that induces the activation of NF-κB in HEK293 cells expressing human or murine TLR7 . It is more potent than its imidazoquinoline analog Imiquimod . This compound interacts with TLR7, leading to the overall activation and maturation of antigen-presenting cells, such as dendritic cells (DCs), and the secretion of proinflammatory cytokines and type I IFN .
Cellular Effects
This compound promotes the proliferation of murine splenocytes, stimulates the activation of splenic T, NK and natural killer T (NKT) cells, increases the cytolytic activity of splenocytes against B16 and MCA-38 tumor cell lines, and enhances the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) . It also down-regulates Ca2±induced differentiation marker expression and activates Raf-MEK-ERK and PI3K-AKT signal pathways in HaCaT cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to TLR7, leading to the activation of NF-κB, mitogen-activated protein kinase and other signaling pathways . This results in the secretion of cytokines such as interferon (IFN)-a and tumor-necrosis factor-a .
Temporal Effects in Laboratory Settings
This compound is provided lyophilized and shipped at room temperature. Upon receipt, it should be stored at -20 °C. Upon resuspension, prepare aliquots of this compound and store at -20 °C for long term storage. Resuspended product is stable for 6 months at -20 °C .
Dosage Effects in Animal Models
In a murine model, both this compound and its analog improved the antitumor effects of tumor lysate-loaded DCs, resulting in delayed growth of subcutaneous B16 melanoma tumors and suppression of pulmonary metastasis . This compound demonstrated more potent antitumor activity than its analog .
Metabolic Pathways
It is known to activate TLR7, which is localized to endosomes and recognizes single-stranded RNA, resulting in the activation of various signaling pathways .
Transport and Distribution
As a TLR7 agonist, it is likely to be transported to endosomes where TLR7 is localized .
Subcellular Localization
As a TLR7 agonist, this compound is likely to be localized to endosomes where TLR7 is found
准备方法
Gardiquimod trifluoroacetate is synthesized through a series of chemical reactions involving imidazoquinoline as the core structure. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Gardiquimod trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Gardiquimod trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the activation of toll-like receptors and their role in immune responses.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer.
Industry: It is used in the development of new immunotherapeutic agents and vaccine adjuvants.
相似化合物的比较
Gardiquimod trifluoroacetate is structurally similar to other imidazoquinoline compounds such as imiquimod and resiquimod . it is more potent than imiquimod in activating TLR7 . Unlike imiquimod, this compound does not activate TLR8 at low concentrations . This specificity for TLR7 makes this compound a valuable tool for studying TLR7-mediated immune responses .
Similar Compounds
- Imiquimod
- Resiquimod
属性
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQPQSJDMJVOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F6N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159840-61-5 | |
| Record name | Gardiquimod trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GARDIQUIMOD TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


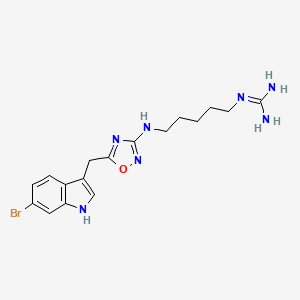

![sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B560457.png)
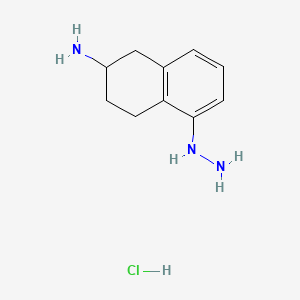
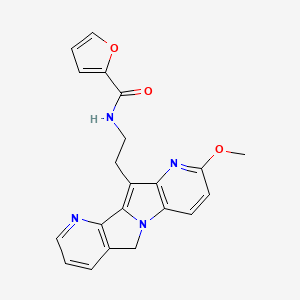
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
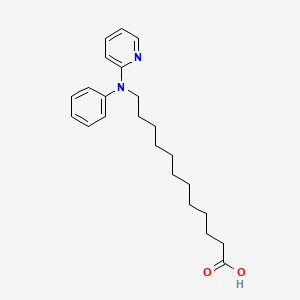
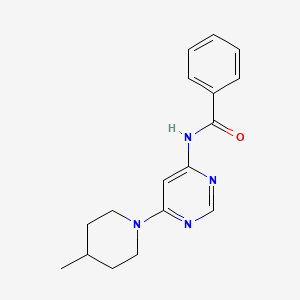
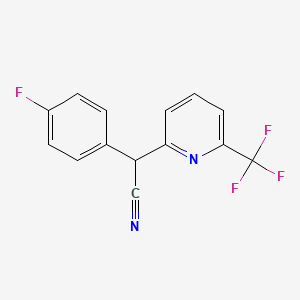
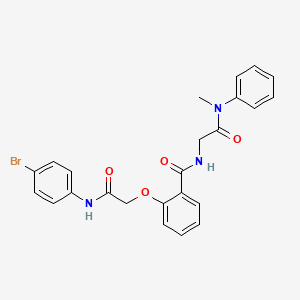
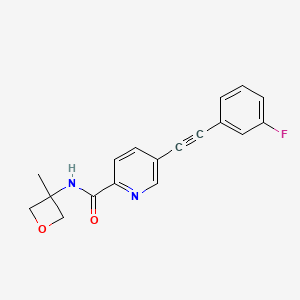
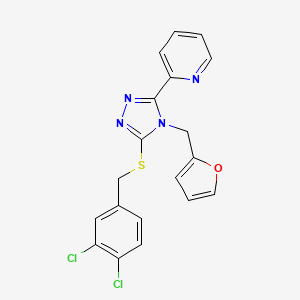
![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)
